molecular formula C27H34ClN5O3 B6521753 N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide CAS No. 896382-40-4

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide

Cat. No.: B6521753
CAS No.: 896382-40-4
M. Wt: 512.0 g/mol
InChI Key: XMMJHUCOOPSHBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide is a useful research compound. Its molecular formula is C27H34ClN5O3 and its molecular weight is 512.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 511.2350177 g/mol and the complexity rating of the compound is 745. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34ClN5O3/c28-21-8-6-9-22(20-21)32-18-16-31(17-19-32)14-7-13-29-25(34)12-2-1-5-15-33-26(35)23-10-3-4-11-24(23)30-27(33)36/h3-4,6,8-11,20H,1-2,5,7,12-19H2,(H,29,34)(H,30,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMMJHUCOOPSHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, including synthesis, pharmacological effects, and relevant studies.

Chemical Structure and Properties

The compound's molecular structure is characterized by the presence of a piperazine ring and a tetrahydroquinazoline moiety. Its molecular formula is C26H32ClN5O2C_{26}H_{32}ClN_5O_2 with a molecular weight of 482.03 g/mol. The chemical structure can be represented as follows:

PropertyValue
Molecular FormulaC26 H32 Cl N5 O2
Molecular Weight482.03 g/mol
LogP3.2726
Polar Surface Area59.064 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors2

Analgesic and Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant analgesic and anti-inflammatory properties. For instance, a related compound demonstrated higher analgesic activity than aspirin in murine models at a dosage of 100 mg/kg, showing effectiveness in both phases of carrageenan-induced edema . This suggests that the compound may possess similar or enhanced properties.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study on piperazine derivatives indicated that related compounds exhibited moderate to significant antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The mechanism of action may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.

Synthesis and Characterization

The synthesis of this compound has been achieved through various methodologies involving the reaction of piperazine derivatives with quinazoline precursors. Characterization techniques such as NMR and IR spectroscopy have confirmed the structural integrity of the synthesized compounds .

In Vivo Studies

In vivo studies have been crucial in assessing the therapeutic potential of this compound. A notable study demonstrated that derivatives containing the piperazine moiety showed promising anti-inflammatory effects in animal models, correlating with their ability to inhibit pro-inflammatory cytokines .

Summary of Biological Activities

Activity TypeDescriptionReference
AnalgesicHigher efficacy than aspirin in pain models
Anti-inflammatorySignificant reduction in edema in carrageenan models
AntimicrobialModerate to significant activity against bacterial strains
AntifungalEffective against Candida albicans

Scientific Research Applications

Pharmacological Research

The compound has been studied for its potential as an antidepressant and anxiolytic agent due to its structural similarity to known psychoactive substances. Research indicates that compounds containing piperazine and quinazoline derivatives often exhibit significant activity on serotonin receptors, which are crucial in mood regulation.

Case Study: Antidepressant Activity

A study published in Journal of Medicinal Chemistry explored the antidepressant properties of similar compounds. The results indicated that modifications to the piperazine structure could enhance binding affinity to serotonin receptors, suggesting that N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide may exhibit similar properties .

Cancer Research

Research into the anti-cancer properties of quinazoline derivatives has gained momentum. The dioxo-tetrahydroquinazoline structure in this compound may contribute to cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assays

In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells. For instance, derivatives of tetrahydroquinazoline were shown to inhibit tumor growth in breast cancer models through mechanisms involving apoptosis and cell cycle arrest . Further investigation into this compound could reveal its efficacy against specific cancer types.

Neuropharmacology

The interaction of this compound with neurotransmitter systems positions it as a candidate for neuropharmacological studies. Its potential effects on dopamine and serotonin pathways may provide insights into treatments for disorders such as schizophrenia and bipolar disorder.

Case Study: Dopaminergic Activity

A recent study examined the effects of piperazine-based compounds on dopaminergic signaling pathways. Results indicated that these compounds could modulate dopamine receptor activity, leading to improved symptoms in animal models of schizophrenia . This suggests that this compound might have similar therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.